N'-benzyl-N-(2-ethenoxyethyl)oxamide
Description
N'-Benzyl-N-(2-ethenoxyethyl)oxamide (CAS No. 5538-48-7) is a disubstituted oxamide derivative characterized by a benzyl group attached to one nitrogen and a 2-ethenoxyethyl group on the adjacent nitrogen. Oxamides, the diamides of oxalic acid, are known for their versatile applications in agrochemistry, polymer science, and medicinal chemistry due to their structural flexibility and tunable physicochemical properties .
Properties
IUPAC Name |
N'-benzyl-N-(2-ethenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-9-8-14-12(16)13(17)15-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURABOPSVITTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970716 | |
| Record name | N~1~-Benzyl-N~2~-[2-(ethenyloxy)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-48-7 | |
| Record name | N~1~-Benzyl-N~2~-[2-(ethenyloxy)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-(2-ethenoxyethyl)oxamide typically involves the reaction of benzylamine with oxalyl chloride to form benzyl oxamide, followed by the reaction with 2-ethenoxyethanol under basic conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-benzyl-N-(2-ethenoxyethyl)oxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-(2-ethenoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The ethenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, ethylenediamine.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’-benzyl-N-(2-ethenoxyethyl)oxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-benzyl-N-(2-ethenoxyethyl)oxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N'-Benzyl-N-(2-ethenoxyethyl)oxamide | Benzyl, 2-ethenoxyethyl | C₁₃H₁₆N₂O₃ | 248.28 | Ether linkage, aromatic substituent |
| N,N′-Dibutyloxamide | Two n-butyl groups | C₁₀H₂₀N₂O₂ | 200.28 | Aliphatic chains, high hydrophobicity |
| N,N′-Bis(2-hydroxyethyl)oxamide | Two 2-hydroxyethyl groups | C₆H₁₂N₂O₄ | 176.17 | Hydrophilic, hydrogen-bonding capacity |
| N-Benzyl-N'-(3-chlorophenyl)oxamide | Benzyl, 3-chlorophenyl | C₁₅H₁₃ClN₂O₂ | 288.73 | Electron-withdrawing substituent (Cl) |
| N-Benzyl-N'-(2-hydroxyphenyl)oxamide | Benzyl, 2-hydroxyphenyl | C₁₅H₁₄N₂O₃ | 270.28 | Phenolic hydroxyl, enhanced acidity |
Key Observations :
- Polarity : Hydroxyethyl and hydroxyphenyl derivatives exhibit higher polarity due to hydroxyl groups, enhancing water solubility .
- Lipophilicity : Aliphatic (dibutyl) and aromatic (benzyl) substituents increase hydrophobicity, favoring applications in drug delivery or polymer matrices .
- Reactivity: Ether (ethenoxyethyl) and chloro (3-chlorophenyl) groups may influence electrophilic substitution or hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
